molecular formula C15H20O4 B14238721 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-YL octanoate CAS No. 329768-21-0

4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-YL octanoate

Cat. No.: B14238721
CAS No.: 329768-21-0
M. Wt: 264.32 g/mol
InChI Key: ABNNXWSEJUOBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl octanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cycloheptatrienone core with a hydroxy group and an octanoate ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl octanoate typically involves the following steps:

    Formation of the Cycloheptatrienone Core: This can be achieved through the oxidation of cycloheptatriene using oxidizing agents such as potassium permanganate or chromium trioxide.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Esterification with Octanoic Acid: The final step involves esterification of the hydroxy group with octanoic acid using catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl octanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl octanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ketone groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate
  • 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl butanoate

Uniqueness

4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl octanoate is unique due to its longer alkyl chain (octanoate), which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs.

Properties

CAS No.

329768-21-0

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(4-hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl) octanoate

InChI

InChI=1S/C15H20O4/c1-2-3-4-5-6-7-15(18)19-12-8-10-13(16)14(17)11-9-12/h8-11H,2-7H2,1H3,(H,16,17)

InChI Key

ABNNXWSEJUOBFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1=CC=C(C(=O)C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.